2-[(2-methoxyphenyl)methylidene]propanedinitrile
Overview
Description
2-Methoxybenzylidenemalononitrile (MBMN) is a chemical compound that belongs to the cyanide family. It has a linear formula of C11H8N2O and a molecular weight of 184.199 .
Synthesis Analysis
The synthesis of benzylidenemalononitrile, a similar compound to MBMN, has been achieved through the Knoevenagel condensation of benzaldehyde and malononitrile . This process involves the use of catalysts such as Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite . The catalysts were found to be most effective when prepared using a combustion method with glycine or glycerol as a fuel .Molecular Structure Analysis
The molecular structure of MBMN is represented by the linear formula C11H8N2O . More detailed structural analysis would require specific techniques such as X-ray diffraction or nuclear magnetic resonance spectroscopy.Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of MBMN is the Knoevenagel condensation of benzaldehyde and malononitrile . This reaction is facilitated by the use of catalysts and results in the formation of benzylidenemalononitrile .Scientific Research Applications
Selective Cleavage of p-Methoxybenzyl Ethers
A study by Sharma, Reddy, and Krishna (2003) introduced a highly selective and efficient method for the unmasking of p-methoxybenzyl (PMB) ethers and esters using zirconium(IV) chloride as a Lewis acid. This method is applicable to a variety of substrates, including carbohydrates and amino acids, providing good to high yields under mild conditions (Sharma, Reddy, & Krishna, 2003).
Receptor Interaction Profiles
Rickli et al. (2015) explored the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs) in vitro, comparing them with their 2C drug analogs and LSD. This study highlighted the potent interaction of these compounds with serotonergic and adrenergic receptors, suggesting potential applications in neuroscience research (Rickli et al., 2015).
Analytical Detection Methods
Chernova et al. (2020) developed a methodology for determining 2-methoxyhydroxybenzene in biological materials, using techniques like TLC, UV spectrophotometry, and GC-MS. This research provides insights into the detection and analysis of methoxybenzyl derivatives in forensic science (Chernova et al., 2020).
Inhibition of NFAT Transcription
Kiem et al. (2005) isolated phenolic constituents from Desmos chinensis, including 2-methoxybenzyl benzoate, which exhibited inhibitory activity against the NFAT transcription factor. This suggests potential applications in immunology and inflammation research (Kiem et al., 2005).
Corrosion Inhibition
Verma, Quraishi, and Singh (2015) studied the corrosion inhibition properties of 2-aminobenzene-1,3-dicarbonitriles derivatives on mild steel, highlighting the potential industrial applications of methoxybenzylidenemalononitrile derivatives in protecting metals from corrosion (Verma, Quraishi, & Singh, 2015).
Safety and Hazards
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-5-3-2-4-10(11)6-9(7-12)8-13/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZZNGRKFVBLDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182578 | |
Record name | Malononitrile, (o-methoxybenzylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2834-10-8 | |
Record name | (2-Methoxybenzylidene)malononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2834-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malononitrile, (o-methoxybenzylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malononitrile, (o-methoxybenzylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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